molecular formula C23H19Cl2N3O4S2 B2976876 N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798443-45-4

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2976876
CAS RN: 1798443-45-4
M. Wt: 536.44
InChI Key: JTPZYRZMDWFSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19Cl2N3O4S2 and its molecular weight is 536.44. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into novel synthetic pathways for heterocyclic compounds derived from similar chemical structures has been extensive. Compounds with thieno[2,3-d]pyrimidine motifs, similar to the query compound, have been synthesized and investigated for their potential as anti-inflammatory and analgesic agents. These studies focus on the development of new heterocyclic compounds with potential therapeutic applications, emphasizing the significance of these scaffolds in medicinal chemistry (A. Abu‐Hashem et al., 2020).

Antimicrobial Activity

Several studies have explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine. These compounds exhibit antimicrobial properties, indicating the potential use of similar structures in developing new antimicrobial agents. The research underscores the importance of structural diversity in discovering compounds with bioactivity against a range of pathogens (A. Hossan et al., 2012).

Molecular Docking and Pharmacological Evaluation

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents highlight the potential of thieno[2,3-d]pyrimidine derivatives in neuroscience research. These studies involve molecular docking to predict interactions with biological targets, providing insights into the design of compounds with specific pharmacological activities (H. Severina et al., 2020).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O4S2/c1-31-18-10-19(32-2)17(9-15(18)25)26-20(29)12-34-23-27-16-7-8-33-21(16)22(30)28(23)11-13-5-3-4-6-14(13)24/h3-10H,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPZYRZMDWFSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4Cl)SC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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